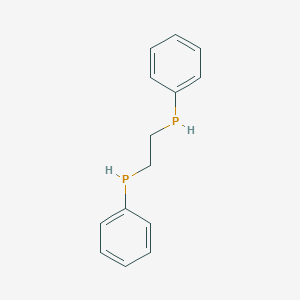

1,2-Bis(phenylphosphino)ethane

Description

Significance as a Diphosphine Ligand in Transition Metal Chemistry

The significance of 1,2-bis(phenylphosphino)ethane (dppe) in transition metal chemistry is primarily due to its function as a bidentate, or chelating, ligand. commonorganicchemistry.com Unlike monodentate ligands which bind to a metal at a single point, dppe possesses two phosphorus donor atoms that can simultaneously bind to the same metal center. wikipedia.org This chelation results in the formation of a highly stable five-membered ring structure with the metal atom. This increased stability, known as the chelate effect, makes dppe complexes less prone to ligand dissociation compared to complexes with two separate monodentate phosphine (B1218219) ligands.

Phosphine ligands, in general, are crucial in organometallic chemistry because they can stabilize a wide range of transition metals in various oxidation states through their cooperative σ-donor and π-acceptor bonding characteristics. proquest.com The electronic and steric properties of the phosphine ligand can be fine-tuned to control the reactivity and selectivity of the metal complex. alfa-chemistry.comtcichemicals.com Dppe is particularly valuable in homogeneous catalysis, where it is used with transition metals such as palladium, nickel, and iridium. commonorganicchemistry.com For instance, in palladium-catalyzed cross-coupling reactions, dppe is effective at stabilizing the active Pd(0) species, which can lead to improved catalyst longevity and efficiency. The predictable coordination geometry and stability imparted by the dppe ligand have made it an indispensable tool for the synthesis of numerous coordination complexes and the development of effective catalysts. wikipedia.orgchemeurope.com

Evolution of Research Perspectives on Diphosphine Ligands

The study of phosphine ligands dates back to the 19th century, with the first phosphine complexes being reported in 1870. wikipedia.orgalfachemic.com Early research in transition metal catalysis often utilized simple monodentate phosphine ligands, such as triphenylphosphine (B44618), which proved effective in industrial processes like Reppe chemistry in the 1940s. wikipedia.org This work established the foundation for homogeneous catalysis and demonstrated the profound impact that phosphine ligands could have on the efficiency of chemical transformations. wikipedia.org

The development of bidentate phosphine ligands, or diphosphines, marked a significant evolution in ligand design. Researchers discovered that linking two phosphino groups with a hydrocarbon backbone could lead to ligands with unique coordinating properties. The introduction of ligands like dppe demonstrated the advantages of the chelate effect, which provides enhanced stability to the metal complex. This discovery shifted research focus towards creating a wide variety of diphosphine ligands with different backbone structures. wikipedia.org Scientists began to systematically alter the length of the linker between the phosphorus atoms and modify the substituents on the phosphorus (the R-groups) to precisely control the ligand's steric bulk and electronic properties. wikipedia.orgtcichemicals.com This ability to tailor the ligand's bite angle and donor strength allows for fine-tuning of the catalytic activity and selectivity for specific reactions, a central theme in modern catalyst design. tcichemicals.com The progression from simple monodentate phosphines to a vast library of structurally diverse diphosphines reflects a deeper understanding of how ligand architecture governs the behavior of transition metal catalysts. gessnergroup.comnih.gov

| Ligand Abbreviation | Full Name | Backbone Structure | Chelate Ring Size |

|---|---|---|---|

| dppm | 1,1-Bis(diphenylphosphino)methane | -CH₂- | 4-membered |

| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) | -CH₂CH₂- | 5-membered wikipedia.org |

| dppp | 1,3-Bis(diphenylphosphino)propane (B126693) | -CH₂CH₂CH₂- | 6-membered |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene (B1249389) | Wide bite angle |

Structure

3D Structure

Properties

IUPAC Name |

phenyl(2-phenylphosphanylethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16P2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXSERPGINMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PCCPC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172276 | |

| Record name | Ethylenebis(phenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18899-64-4 | |

| Record name | 1,2-Bis(phenylphosphino)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18899-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebis(phenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018899644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenebis(phenylphosphine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenebis[phenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis Phenylphosphino Ethane and Its Analogues

Conventional Synthetic Routes

Traditional methods for synthesizing 1,2-bis(diphenylphosphino)ethane (B154495) and its symmetric derivatives have been well-established for decades, primarily relying on nucleophilic substitution and base-catalyzed hydrophosphination reactions.

The most prevalent method for preparing 1,2-bis(diphenylphosphino)ethane involves the nucleophilic substitution reaction between an alkali metal salt of diphenylphosphine (B32561) and a 1,2-dihaloethane. springernature.com This SN2 reaction is a direct and widely utilized route.

The process typically begins with the formation of sodium diphenylphosphide (NaP(C₆H₅)₂) from the reaction of triphenylphosphine (B44618) with sodium metal. chemeurope.com This highly reactive phosphide (B1233454) is then treated with 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. wikipedia.org The diphenylphosphide anion acts as a nucleophile, displacing the halide ions in a two-step sequence to form the desired P-C bonds, yielding dppe and a sodium halide salt as a byproduct. chemeurope.comwikipedia.org

Reaction Scheme:

P(C₆H₅)₃ + 2 Na → NaP(C₆H₅)₂ + NaC₆H₅ chemeurope.com

2 NaP(C₆H₅)₂ + ClCH₂CH₂Cl → (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂ + 2 NaCl wikipedia.org

While this method is effective for symmetric dppe, it presents challenges for the synthesis of unsymmetric analogues (Ar¹₂P−CH₂−CH₂−PAr²₂; Ar¹ ≠ Ar²) due to issues with controlling the selectivity of the substitution reactions. nih.gov

| Phosphine (B1218219) Source | Alkylating Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| NaP(C₆H₅)₂ | ClCH₂CH₂Cl | Not specified | Standard, widely used method. | wikipedia.org |

| NaP(C₆H₅)₂ | 1,2-dibromoethane | Liquid Ammonia | Described as a common but potentially low-yield protocol. | |

| NaP(C₆H₅)₂ from P(C₆H₅)₃ | ClCH₂CH₂Cl | Not specified | Two-step process involving in-situ generation of the phosphide. | chemeurope.com |

Base-catalyzed hydrophosphination represents another significant conventional route, particularly for dppe derivatives. springernature.com This method involves the addition of a P-H bond across a double bond, such as in a vinylphosphine, catalyzed by a base. springernature.com For instance, the reaction of a diarylphosphine with a vinylphosphine can produce dppe analogues. springernature.com

This strategy has been a primary route for creating unsymmetric dppe derivatives, where a vinylphosphine is reacted with a diarylphosphine bearing different aryl substituents. springernature.com However, a notable drawback is that the required vinylphosphine and diarylphosphine precursors often need to be synthesized in separate, multi-step processes. springernature.com Catalytic hydrophosphination of alkynes has also been explored, which can lead to functionalized dppe derivatives, though sometimes this transformation can be challenging. nih.govacs.org

Advanced and Theory-Driven Synthetic Approaches

Recent advancements have focused on developing more efficient and versatile synthetic methods, particularly for accessing previously hard-to-make unsymmetric dppe analogues. These approaches often leverage computational chemistry to guide experimental design.

A novel and powerful strategy for the synthesis of both symmetric and unsymmetric dppe analogues is the radical difunctionalization of ethylene (B1197577). nih.govnih.gov This method utilizes ethylene, a fundamental C₂ building block, and reacts it with two phosphine-centered radicals in a three-component reaction (3CR). springernature.comnih.gov This approach is highly desirable as it starts from readily available materials. nih.gov

The reaction is typically photocatalyzed, using an iridium-based photocatalyst and blue LED irradiation to generate the necessary phosphine-centered radicals. nih.gov For example, the reaction between Ph₂P−PPh₂ and ethylene under these conditions proceeds smoothly to give dppe. nih.gov This method circumvents the limitations of conventional routes, providing a practical pathway to a wide range of dppe derivatives. springernature.comnih.gov

| Phosphorus Precursor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ph₂P−PPh₂ | Ir(ppy)₃, blue LEDs, 10 atm ethylene | dppe·(BH₃)₂ | 82% | nih.gov |

A key element in the development of the radical difunctionalization strategy was the use of theoretical calculations, specifically the Artificial Force Induced Reaction (AFIR) method. springernature.comnih.gov The AFIR method is an automated reaction path search tool based on quantum chemical calculations that can predict and design feasible reaction pathways. nih.govchemrxiv.org It functions by applying a virtual force between molecular fragments to induce a 'chemical reaction' in a simulation, thereby identifying substrates, products, intermediates, and transition states. springernature.comresearchgate.net

Researchers used the AFIR method to perform a retrosynthetic analysis on dppe. By applying a virtual force to cleave a C-P bond, the calculations suggested that dppe could be formed via a radical reaction between ethylene and a diphosphine species like 1,1,2,2-tetraphenyldiphosphine. springernature.com This computational insight provided the theoretical foundation and confidence to pursue the experimental work, ultimately leading to the successful development of the new synthetic protocol. springernature.comnih.gov The integration of the AFIR method demonstrates a powerful synergy between computational and experimental chemistry for designing novel reactions. nih.govacs.org

The radical difunctionalization of ethylene has proven to be a versatile tool for creating both symmetric and unsymmetric dppe derivatives. nih.gov While symmetric dppes are readily prepared by conventional means, the synthesis of unsymmetric analogues (where the two phosphorus atoms have different substituents, Ar¹₂P−CH₂−CH₂−PAr²₂) has been a long-standing challenge. nih.govnih.gov

The new theory-driven, three-component reaction method allows for the combination of two different phosphorus precursors with ethylene, providing direct access to these valuable unsymmetric ligands. springernature.com This breakthrough is significant because unsymmetric ligands can modulate the electronic and steric properties of metal complexes, potentially leading to enhanced reactivity and selectivity in catalysis compared to their symmetric counterparts. nih.govacs.org The ability to readily synthesize a library of both symmetric and unsymmetric dppe ligands opens up new avenues for ligand design and catalyst development. nih.govnih.gov

Dithiophosphinylation of Allenyl Acetates for Ligand Access

A significant advancement in the synthesis of 1,2-bis(diphenylphosphino)ethane-type ligands is the transition-metal-free dithiophosphinylation of allenyl acetates. researchgate.netspringernature.com This method offers a practical and efficient route to a variety of dppe derivatives under mild conditions, avoiding the need for air-sensitive phosphorus sources or transition metal catalysts. researchgate.netspringernature.com

The reaction proceeds through a proposed mechanism involving an initial S_N2′-type addition-elimination of diphenylphosphine sulfide (B99878) to the allenyl acetate (B1210297), followed by a 1,4-addition step. researchgate.net This process demonstrates high regioselectivity and yields. The typical reaction conditions involve treating the allenyl acetate substrate with diphenylphosphine sulfide in the presence of cesium carbonate (Cs₂CO₃) in a dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) solvent system at room temperature. researchgate.net The versatility of this protocol has been demonstrated with a range of aryl and alkyl substituted allenyl acetates, and the methodology is scalable, as shown by a successful 5.0 mmol scale reaction that produced the desired product in 94% yield via recrystallization. springernature.com

| Substrate (R group on Allenyl Acetate) | Product | Yield (%) |

|---|---|---|

| Phenyl | 3a | 95 (94 on 1.0 mmol scale) |

| 4-Methylphenyl | 3b | 92 |

| 4-Methoxyphenyl | 3c | 95 |

| 4-Fluorophenyl | 3d | 90 |

| 4-Chlorophenyl | 3e | 94 |

| 4-Bromophenyl | 3f | 93 |

| 3-Methylphenyl | 3g | 91 |

| 2-Naphthyl | 3h | 96 |

Table 1: This table presents the yields for the dithiophosphinylation of various aryl-substituted allenyl acetates under optimized reaction conditions. Data sourced from Organic Letters, 2024. researchgate.net

Derivatization and Analogues with Modified Backbones or Substituents

The modification of the dppe structure, either by altering its ethylene backbone or by changing the phenyl substituents on the phosphorus atoms, is a key strategy for fine-tuning the properties of the resulting ligand.

Analogues with Built-in Negative Charges

The incorporation of charged groups, such as sulfonates, into the dppe framework generates water-soluble ligands, which are highly valuable for biphasic catalysis. A primary method to achieve this is through the direct sulfonation of 1,2-bis(diphenylphosphino)ethane. acs.org

Chiral 1,2-Bis(phenylphosphino)ethane Derivatives

The development of chiral dppe derivatives is of paramount importance for their use in asymmetric catalysis. Chirality can be introduced at the phosphorus atoms (P-chiral) or on the ethylene backbone.

One effective strategy for synthesizing P-chiral ligands involves the use of phosphine-boranes as intermediates, which allows for the creation of conformationally rigid and electron-rich diphosphines. americanelements.com For example, (S,S)-1,2-bis[(o-ethylphenyl)phenylphosphino]ethane is a P-chiral bisphosphine that has proven effective in catalytic asymmetric hydrogenation. americanelements.com

Another approach involves the stereoselective addition of diphenylphosphine to alkynes. This method can produce chiral 1,2-diheteroaryl-1,2-bis(diphenylphosphino)ethanes, which incorporate additional donor atoms and have applications in asymmetric synthesis. nih.gov Furthermore, ruthenium-catalyzed enantioselective propargylic substitution reactions using diarylphosphine oxides as nucleophiles provide a novel pathway to chiral phosphorus-containing compounds that can be precursors to chiral dppe analogues. chemrxiv.org The synthesis of BINAP, a well-known chiral bisphosphine ligand, from chiral 1,1'-bi-2-naphthol (B31242) provides another example of creating chiral analogues, although with a binaphthyl backbone instead of an ethane (B1197151) one. commonorganicchemistry.com

Development of Unsymmetric Ligands for Tailored Reactivity

While symmetric dppe ligands (Ar¹₂P−CH₂−CH₂−PAr¹₂) are well-established, the synthesis of electronically and sterically unsymmetric derivatives (Ar¹₂P−CH₂−CH₂−PAr²₂, where Ar¹ ≠ Ar²) has been more challenging. nih.govwikipedia.org These unsymmetric ligands are of great interest as they allow for more nuanced tuning of the metal center's electronic and steric environment.

A novel and powerful method for the synthesis of both symmetric and unsymmetric dppe analogues is the radical difunctionalization of ethylene. nih.govacs.org This approach, guided by quantum chemical calculations, involves a three-component reaction of ethylene with two different phosphine-centered radicals. nih.govacs.org This strategy overcomes many of the limitations of traditional methods, such as hydrophosphination of vinylphosphines, which often require multi-step syntheses of the precursors. acs.org The radical-based method provides a more direct and versatile route to unsymmetric dppe ligands, which can then be coordinated to transition metals to form complexes with unique characteristics not observed in their symmetric counterparts. nih.govwikipedia.org

Coordination Chemistry of 1,2 Bis Phenylphosphino Ethane Complexes

Fundamental Coordination Modes and Geometries

The geometry and coordination mode of 1,2-bis(phenylphosphino)ethane are central to its function in forming stable metal complexes. While predominantly acting as a chelating agent, it can exhibit other coordination behaviors under specific conditions.

Bidentate Chelation and Five-Membered Ring Formation

The most common coordination mode for dppe is as a bidentate chelating ligand. wikipedia.orgcommonorganicchemistry.comchemeurope.com The two phosphorus atoms donate their lone pairs of electrons to a single metal center, forming a stable five-membered chelate ring. researchgate.netnih.gov This chelation is entropically favored over the coordination of two separate monodentate phosphine (B1218219) ligands, a phenomenon known as the chelate effect. researchgate.netnih.govchemrxiv.org The formation of this five-membered ring imparts significant stability to the resulting metal complex. chemimpex.comresearchgate.netnih.gov

Monodentate and Bridging Coordination Phenomena

Although dppe almost invariably acts as a chelating ligand, it can adopt other coordination modes. wikipedia.orgchemeurope.com In rare cases, it can function as a monodentate ligand, where only one of the two phosphorus atoms coordinates to the metal center. A well-documented example of this behavior is found in the tungsten complex, W(CO)₅(dppe). wikipedia.orgchemeurope.com

Furthermore, dppe can act as a bridging ligand, linking two separate metal centers. wikipedia.orgchemeurope.com This mode of coordination is observed in various dinuclear complexes. For instance, in certain copper(I) and platinum(II) complexes, the dppe ligand spans between two metal ions. nih.govnih.govmdpi.comrsc.org In the dinuclear complex [Cu₂Br₂(dppe)₃], one dppe ligand bridges the two copper centers, while each copper atom is also chelated by another dppe ligand. nih.gov Similarly, studies on platinum(II) complexes have shown that while dppe strongly favors chelation, related diphosphines can act as bridging ligands depending on the reaction conditions. nih.govrsc.org

Electronic and Steric Influences on Metal Centers

The electronic and steric properties of the dppe ligand significantly influence the characteristics of the metal center to which it coordinates, affecting stability, reactivity, and catalytic activity.

σ-Donating Properties of Phosphorus Atoms

The two phosphorus atoms in dppe possess lone pairs of electrons that they donate to the metal center, making dppe a strong σ-donor ligand. catalysis.blogcymitquimica.com This electron-donating nature increases the electron density on the coordinated metal atom. catalysis.blog An enhancement in the metal center's electron density can, in turn, make the metal more reactive and influence the catalytic properties of the complex. catalysis.blog The competition between the phosphine ligands and other ligands, such as chloride, for binding sites on a metal can be influenced by these electronic properties, along with solvent polarity and steric factors. kcl.ac.uk

Coordination with Transition Metals

This compound forms stable complexes with a wide array of transition metals, particularly those from groups 8-11. nih.gov Its versatility and the stability of the complexes it forms have made it a staple ligand in organometallic chemistry and homogeneous catalysis. chemimpex.comcommonorganicchemistry.com Dppe is commonly used in palladium, nickel, and platinum chemistry for applications such as cross-coupling reactions. chemimpex.comcommonorganicchemistry.combohrium.com It also forms well-characterized complexes with rhodium, iridium, iron, copper, and tungsten, among others. wikipedia.orgcommonorganicchemistry.comrsc.orgnih.govkcl.ac.ukpsu.edu The nature of the metal and its oxidation state dictate the geometry and stoichiometry of the resulting complex.

Below is a table summarizing some representative transition metal complexes of dppe.

| Complex Formula | Metal | Coordination Feature | Reference(s) |

| [Pd(dppe)₂] | Palladium (Pd) | Bidentate chelation | scbt.com |

| (dppe)Ni(SC₆Cl₅)₂ | Nickel (Ni) | Distorted square planar geometry with cis-chelation | bohrium.com |

| [Rh(dppe)₂]ClO₄ | Rhodium (Rh) | Square-planar coordination with bidentate chelation | rsc.org |

| HFeCl(dppe)₂ | Iron (Fe) | An accessible transition metal hydride complex | wikipedia.org |

| [Cu(dppe)₂]Cl | Copper (Cu) | Tetrahedral geometry with two chelating dppe ligands | kcl.ac.uk |

| W(CO)₅(dppe) | Tungsten (W) | Monodentate coordination of the dppe ligand | wikipedia.orgchemeurope.com |

| [Pt(bpy-H)(Me)(dppe)] | Platinum (Pt) | Chelated dppe in a cyclometalated complex | rsc.org |

| [Au₂(dppe)(H₂tg-S)₂] | Gold (Au) | Bridging dppe ligand in a dinuclear complex | mdpi.com |

Palladium and Platinum Complexes

The bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) is a cornerstone in the coordination chemistry of palladium and platinum. tesisenred.net Its ability to form stable five-membered chelate rings with these metals profoundly influences their reactivity and catalytic activity. rsc.org Dppe serves as a stabilizing ligand in a vast array of complexes, facilitating fundamental organometallic reactions such as oxidative addition, reductive elimination, and insertion reactions that are central to many catalytic cycles. tesisenred.netresearchgate.net

Palladium(II) and Platinum(II) complexes bearing the dppe ligand typically adopt a cis-configuration. osti.gov For instance, numerous monomeric Pt(II) and Pd(II) complexes with dppe and various carboxylate anions have been synthesized and characterized. osti.gov The resulting complexes, such as [Pd(dppe)Cl2] and [Pt(dppe)Cl2], are valuable precursors for a wide range of further chemical transformations. osti.govwhiterose.ac.uk The zerovalent complex, Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) or Pd(dppe)₂, is a stable 14-electron complex widely employed as a precatalyst for various cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, owing to the lability of the dppe ligands which allows for substrate coordination. researchgate.netacs.org

Oxidative addition is a critical step in many catalytic cycles involving palladium and platinum complexes. The dppe ligand can influence the regiochemistry of these reactions, leading to the formation of distinct isomers.

A notable example of regioisomerism was observed in the oxidative addition of a bifunctional ligand to a palladium(0) center stabilized by dppe. The reaction of a sterically hindered o-quinone, which is annelated with a dithiolene ring, with a palladium(0) precursor in the presence of dppe resulted in a mixture of two distinct regioisomers: a catecholate complex and a dithiolate complex. uva.es Both of these square-planar palladium(II) isomers were successfully isolated and characterized using NMR, IR, and X-ray crystallography. uva.es Density Functional Theory (DFT) calculations indicated that the dithiolate isomer is the more thermodynamically stable product, and indeed, the isomerization of the catecholate to the dithiolate form was observed in solution. uva.es

In platinum chemistry, while direct examples of regioisomerism in dppe complexes are less commonly reported, the principles of oxidative addition are well-established. The oxidative addition of alkyl halides like methyl iodide to square-planar Pt(II) complexes, such as those containing diaminocarbene ligands, proceeds to form octahedral Pt(IV) products. researchgate.net Computational studies on the oxidative addition of methyl iodide to (dppe)PtMe₂ provide a nuanced understanding of the electronic events. nih.gov These studies suggest that the initial dissociation of the halide from the six-coordinate Pt(IV) intermediate leads to a significant electronic rearrangement. This shift results in the formal reduction of the metal center to Pt(II) before the final reductive elimination step, challenging the traditional view of when the metal's oxidation state changes. nih.gov This detailed mechanistic insight highlights the complex electronic interplay mediated by the dppe ligand during oxidative addition processes.

Hydride transfer and β-hydrogen elimination are fundamental reactions in organometallic chemistry, often competing with or being essential steps in catalytic cycles. The dppe ligand plays a significant role in mediating these processes in both palladium and platinum complexes.

In Platinum Complexes: The dppe ligand is integral to facilitating β-hydrogen elimination and subsequent hydride transfer in heterodinuclear platinum-molybdenum and platinum-tungsten systems. koreascience.kr The process is influenced by the electronic nature of other ligands on the platinum center. For instance, in ethylplatinum complexes like (dppe)EtPt–MCp(CO)₃, the presence of electron-withdrawing groups accelerates the β-hydrogen elimination. koreascience.kr Thermolysis of platinum(IV) hydroxide (B78521) complexes, such as fac-(dppbz)PtMe₃(OH) (where dppbz is the related o-bis(diphenylphosphino)benzene ligand), can lead to products derived from formal β-hydride elimination. Studies on the thermolysis of (dppe)Pt(OCH₃)₂ and related ethyl and methoxo-ethyl complexes provide a direct comparison of the propensity for β-hydride elimination from methoxo versus ethyl ligands. Furthermore, β-hydride elimination from [(dppe)Pt(CH₂CH₂Ph)]⁺ intermediates is proposed as a pathway for the formation of styrene (B11656) in ethylene (B1197577) hydrophenylation reactions.

In Palladium Complexes: Palladium-hydride species are often transient and highly reactive. Their formation via β-hydrogen elimination is a key decomposition pathway for palladium alkyls that possess β-hydrogens. In studies of α-(pentafluorophenylmethyl)benzyl palladium complexes, decomposition occurs cleanly through β-H elimination to yield a stilbene (B7821643) derivative and a palladium hydride. This generated hydride can then participate in a hydride transfer reaction with another palladium-alkyl molecule, leading to a dehalogenated, reduced product. The efficiency of this hydride transfer is influenced by the other ligands present in the coordination sphere. In the context of CO/ethene copolymerization catalyzed by palladium-dppe systems, the rate of β-hydride elimination from the propagating palladium-alkyl intermediate is a crucial factor that controls the molecular weight of the resulting polyketone. whiterose.ac.uk This step is considered the primary mechanism for chain transfer in these systems. whiterose.ac.uk

Rhodium and Ruthenium Complexes

The dppe ligand forms a diverse range of stable complexes with rhodium and ruthenium, which are extensively used in catalysis, particularly for hydrogenation and C-H activation.

Rhodium Complexes: Cationic rhodium(I) complexes featuring dppe, such as [Rh(dppe)₂]⁺, exhibit well-defined coordination chemistry. researchgate.net The crystal structure of bis[1,2-bis(diphenylphosphino)ethane]rhodium(I) perchlorate (B79767) reveals a square-planar coordination geometry around the rhodium center. The conformation of the five-membered chelate rings formed by dppe is primarily dictated by achieving a staggered conformation about the C-C bond of the ethane (B1197151) backbone, demonstrating the flexibility of the ligand to accommodate the geometric preferences of the metal.

Ruthenium Complexes: Ruthenium forms stable octahedral complexes with dppe in its +2 oxidation state. A common precursor, trans-RuCl₂(dppe)₂, features two dppe ligands chelating the metal center. Reaction of this complex with AgBF₄ results in halide abstraction to form the five-coordinate, trigonal-bipyramidal cationic complex [RuCl(dppe)₂]⁺. Other examples include ruthenium acetylide complexes like trans-bis[1,2-bis(diphenylphosphino)ethane-κ²P,P′]bis[4-(trimethylsilyl)buta-1,3-diynyl]ruthenium(II), which possess an octahedral geometry with the diynyl ligands in a trans configuration. The dppe ligand is also found in more complex structures, such as the tetraruthenium hydride cluster (μ-H)₄Ru₄(CO)₁₀(dppe), where it acts as a bridging ligand between two ruthenium atoms.

Table 1: Selected Structural Data for Rhodium and Ruthenium dppe Complexes

| Complex | Metal | Geometry | Key Bond Lengths (Å) / Angles (°) | Reference(s) |

| [Rh(dppe)₂]ClO₄ | Rh(I) | Square Planar | Rh–P (mean): 2.306; P–Rh–P (intra-ligand, mean): 82.7° | |

| trans-RuCl₂(dppe)₂ | Ru(II) | Octahedral | - | |

| [RuCl(dppe)₂]BF₄ | Ru(II) | Trigonal Bipyramidal | - | |

| trans-[Ru(C≡C-C≡C-SiMe₃)₂(dppe)₂] | Ru(II) | Octahedral | - |

Cobalt Complexes

1,2-Bis(diphenylphosphino)ethane forms stable complexes with cobalt, primarily in the +2 and +3 oxidation states, exhibiting varied coordination geometries.

Heteroleptic Co(III) complexes containing dppe and dithiocarbamate (B8719985) (dtc) ligands, with general formulas like [Co(S₂CNR₂)₂(dppe)]⁺, have been synthesized and characterized. X-ray diffraction studies of these complexes reveal a distorted octahedral geometry around the Co(III) center, which is coordinated to four sulfur atoms from the two dithiocarbamate ligands and the two phosphorus atoms from the chelating dppe ligand. Similarly, cobalt(III) dithiolate anions with compositions such as [Co(dithiolate)₂(dppe)]⁻ also adopt a distorted octahedral geometry. For example, in the complex with 1,1-dicyanoethylene-2,2-dithiolate (i-mnt), the cobalt atom is bound to four sulfur atoms from two i-mnt ligands and two phosphorus atoms from one dppe ligand.

Cobalt(II) also forms a range of complexes with dppe and its derivatives. Reaction of Co(II) halides with dppe under aerobic conditions can lead to the oxidation of the phosphine ligand, forming coordination polymers with 1,2-bis(diphenylphosphino)ethane dioxide (dppeO₂). In these [Co(μ-dppeO₂)X₂]n (X = Br, I) polymers, the dppeO₂ ligand acts as an O,O'-donor, bridging the cobalt centers to form one-dimensional chains with a distorted tetrahedral geometry at each metal. Four-coordinate square-planar cobalt(II) complexes can be formed with dppe and a catecholato dianion. nih.gov

Table 2: Coordination Environment in Selected Cobalt-dppe Complexes

| Complex | Cobalt Oxidation State | Coordination Geometry | Ligands | Reference(s) |

| Co(S₂CNEt₂)₂(dppe) | Co(III) | Distorted Octahedral | 2x dppe, 2x Diethyldithiocarbamate | |

| NEt₄[Co(i-mnt)₂(dppe)] | Co(III) | Distorted Octahedral | 2x dppe, 2x 1,1-Dicyanoethylene-2,2-dithiolate | |

| [Co(μ-dppeO₂)Br₂]n | Co(II) | Distorted Tetrahedral | 2x dppeO₂, 2x Bromide | |

| (dppe)Co(3,6-DBCat) | Co(II) | Square Planar | 1x dppe, 1x 3,6-di-tert-butylcatecholato | nih.gov |

Nickel Complexes

Nickel complexes incorporating the dppe ligand are well-studied, particularly those of Ni(II), which commonly exhibit square planar geometries. These complexes are of interest as precursors for materials and as catalysts.

A recurring structural motif in Ni(II)-dppe chemistry is the distorted square planar geometry. This arrangement is frequently observed in heteroleptic complexes where the Ni(II) center is coordinated by the two phosphorus atoms of a dppe ligand and two sulfur atoms from a bidentate sulfur-donating ligand.

Table 3: Examples of Ni(II)-dppe Complexes with Distorted Square Planar Geometry

| Complex | Ancillary Ligand | Key Structural Features | Reference(s) |

| [Ni{S₂P(OC₂H₅)₂}(dppe)]B(C₆H₅)₄ | Diethyldithiophosphate | Ni(II) center bonded to 2 S atoms and 2 P atoms | |

| [Ni(dppe)(2-cyanobenzylcyanidedithiolate)] | 2-Cyanobenzylcyanidedithiolate | Distorted square planar geometry, intramolecular C–H···Ni interactions | |

| {Ni(dppe)}₂{(piper(dtc)₂}₂₂ | Piperazine bis(dithiocarbamate) | Centrosymmetric structure, intramolecular C–H···Ni interactions | whiterose.ac.uk |

Binuclear Nickel(II) Complexes

The versatile ligand 1,2-bis(diphenylphosphino)ethane (dppe) has been instrumental in the synthesis of a variety of binuclear nickel(II) complexes. In these structures, the dppe ligand typically acts as a bridge between two nickel centers. The synthesis of these complexes often involves the reaction of a nickel(II) salt, such as nickel(II) acetate (B1210297) or [NiCl₂(dppe)], with a multidentate Schiff base ligand in the presence of dppe. arabjchem.org

For instance, binuclear nickel(II) complexes with the general formula [Ni₂(HL)₂(μ-dppe)] have been synthesized using thiosemicarbazone ligands derived from 2,3-dihydroxybenzaldehyde. arabjchem.org In these complexes, the thiosemicarbazone acts as a tridentate ligand, coordinating to each nickel(II) ion through oxygen, nitrogen, and sulfur atoms. The dppe ligand then bridges the two [Ni(ONS)] units. X-ray structure analysis of these complexes confirms a square-planar geometry around each Ni(II) center. arabjchem.orgresearchgate.net The reaction conditions can influence the final product; for example, the complex [Ni₂(HL₃)₂(μ-dppe)] (where HL₃ is 2,3-dihydroxybenzaldehyde-N⁴-phenyl substituted thiosemicarbazone) was formed by reacting the ligand with [NiCl₂(dppe)] in an acetonitrile/ethanol mixture. arabjchem.org

Another example involves the synthesis of two heteroleptic nickel(II) dithiocarbamates, {Ni(dppe)}₂{(L1)₂}₂, by reacting [Ni(dppe)Cl₂] with the piperazine-derived dithiocarbamate ligand. mdpi.com These complexes feature centrosymmetric structures where each nickel(II) center is in a distorted square planar geometry, coordinated to two sulfur atoms from the dithiocarbamate ligand and two phosphorus atoms from the bridging dppe ligand. mdpi.com

Table 1: Selected Binuclear Nickel(II) Complexes with dppe

| Complex Formula | Ancillary Ligand | Geometry around Ni(II) | Reference |

|---|---|---|---|

| [Ni₂(HL)₂(μ-dppe)] | Thiosemicarbazones | Square-planar | arabjchem.orgresearchgate.net |

Intramolecular Anagostic Interactions (C-H⋯Ni)

A noteworthy feature in several square planar nickel(II) complexes containing the dppe ligand is the presence of intramolecular anagostic interactions. rsc.orgbath.ac.uk This type of interaction involves a close contact between a C-H bond of the ligand and the nickel center (C-H⋯Ni), which can be considered a form of weak hydrogen bonding. These interactions are significant as they contribute to the stabilization of the complex's structure.

The existence of these anagostic interactions has been identified through single-crystal X-ray diffraction analysis and further investigated using computational methods such as ab initio calculations, Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis. mdpi.comrsc.orgbath.ac.uk For example, in nickel(II) dppe dithiolate complexes like [Ni(dppe)(2-cyanobenzylcyanidedithiolate)] and [Ni(dppe)(pyridine-2-cyanidedithiolate)], intramolecular C-H⋯Ni interactions are observed. rsc.orgbath.ac.uk Computational studies on these complexes have shown a depletion of electron density on the ortho-hydrogen atoms involved in the anagostic interaction, which is a characteristic feature of such bonds. rsc.orgbath.ac.uk

Similarly, in centrosymmetric binuclear nickel(II) dithiocarbamate complexes bridged by dppe, {Ni(dppe)}₂{(L1)₂}₂, interesting intramolecular C-H⋯Ni anagostic interactions have been reported. mdpi.com The nature of these non-covalent interactions has been further elucidated using Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) calculations. mdpi.comdntb.gov.ua The supramolecular framework of these complexes is also often sustained by other weak interactions like C-H⋯π and C-H⋯F interactions. mdpi.com

Table 2: Examples of Nickel(II) Complexes with Intramolecular C-H⋯Ni Anagostic Interactions

| Complex | Spectroscopic/Crystallographic Evidence | Computational Analysis | Reference |

|---|---|---|---|

| [Ni(dppe)(2-cyanobenzylcyanidedithiolate)] | Single-crystal X-ray analysis | Ab initio, AIM, Hirshfeld surface analysis | rsc.orgbath.ac.uk |

| [Ni(dppe)(pyridine-2-cyanidedithiolate)] | Single-crystal X-ray analysis | Ab initio, AIM, Hirshfeld surface analysis | rsc.orgbath.ac.uk |

Copper Complexes

The coordination chemistry of 1,2-bis(diphenylphosphino)ethane with copper has been extensively studied, leading to a diverse range of complexes with varying nuclearities and structural motifs. The dppe ligand can act as both a chelating and a bridging ligand, facilitating the formation of mononuclear, dinuclear, and polymeric copper(I) and copper(II) complexes. researchgate.net

In the presence of non-coordinating anions, copper(I) and dppe often form the [Cu(dppe)₂]⁺ cation. kcl.ac.uk However, the nature of the solvent and the counter-ion can significantly influence the final product. For example, the use of polar solvents can favor the formation of different species compared to less polar solvents. kcl.ac.uk

Dimeric copper(I) complexes with dppe are also common. For instance, several dimeric complexes of copper(I) acetate with dppe have been synthesized. tandfonline.comtandfonline.com The solid-state structure of one such complex, [dppe(CuO₂CCH₃)₂], reveals a polymeric chain of dimeric copper(I) units containing both dppe and acetate ligands. tandfonline.com Another well-characterized dimeric complex is [Cu₂(CN)₂(dppe)₃]·2CH₃OH, which consists of two five-membered [Cu(dppe)CN] rings bridged by a μ₂-dppe ligand. In this structure, each copper(I) atom adopts a distorted tetrahedral geometry. nih.gov

Polymeric copper(I) complexes featuring dppe as a bridging ligand have also been synthesized and characterized. A novel one-dimensional zigzag chain-like polymer, [Cu(acac)(dppe)]n (where acac is acetylacetone), has been reported. In this complex, the dppe ligands bridge neighboring copper centers, and each copper atom is in a distorted tetrahedral geometry. researchgate.net

Table 3: Representative Copper Complexes with dppe

| Complex Formula | Structural Motif | Coordination Geometry of Copper | Reference |

|---|---|---|---|

| [Cu(dppe)₂]Cl | Mononuclear cation | - | kcl.ac.uk |

| [dppe(CuO₂CCH₃)₂] | Polymeric chain of dimers | - | tandfonline.com |

| [Cu₂(CN)₂(dppe)₃]·2CH₃OH | Dimeric | Distorted tetrahedral | nih.gov |

Silver Complexes

The reactions of 1,2-bis(diphenylphosphino)ethane with silver(I) salts have yielded a rich variety of coordination compounds, including mononuclear, dinuclear, and polymeric structures. researchgate.netepa.gov The final structure is often dependent on the silver(I) salt used and the reaction conditions.

Dinuclear silver(I) complexes are frequently observed where the dppe ligand bridges two silver centers. epa.gov For example, complexes with the formula [Ag₂(dppe)X₂] where X is a halide or another anion have been synthesized. In some cases, anions can also act as bridging ligands between the silver atoms. researchgate.net The thermodynamic stability of these complexes has been investigated, revealing that in the very stable [Ag₂L₂]²⁺ species, the diphosphine ligands, including dppe, act as bridging ligands. rsc.org

The formation of coordination polymers is also a common feature in the chemistry of silver(I) with dppe. One-dimensional and two-dimensional coordination polymers have been reported. For instance, the reaction of dppe with silver(I) acetate can lead to a 1D infinite wavy structure of [Ag(dppe)(OAc)]n·nH₂O, where each silver(I) ion is bridged by dppe ligands. researchgate.net Similarly, a one-dimensional coordination polymer of [Ag(NO₃)(dppe)]n has been characterized, in which the dppe units link the Ag⁺ ions into chains. nih.gov

The coordination geometry around the silver(I) center in these complexes is typically distorted tetrahedral, with coordination sites occupied by phosphorus atoms from the dppe ligands and atoms from the anions or solvent molecules. nih.gov

Table 4: Examples of Silver(I) Complexes with dppe

| Complex Formula | Structural Type | Key Structural Feature | Reference |

|---|---|---|---|

| [Ag(dppe)(OAc)]n·nH₂O | 1D Coordination Polymer | Infinite wavy structure | researchgate.net |

| [Ag₂(dppe)₁.₅(NO₃)₂]n | 2D Coordination Polymer | 2D topologically promising architecture | researchgate.net |

| [Ag(NO₃)(dppe)]n | 1D Coordination Polymer | dppe units linking Ag⁺ ions into chains | nih.gov |

Molybdenum and Tungsten Complexes

The coordination chemistry of 1,2-bis(diphenylphosphino)ethane with molybdenum and tungsten has been explored, leading to the formation of various complexes, including those with potential relevance to bioinorganic chemistry.

The reaction of dppe with cationic di-μ-hydroxo dinuclear complexes of molybdenocene and tungstenocene, [Cp₂M(μ-OH)₂MCp₂]²⁺ (M = Mo or W), has been investigated. journament.comshd-pub.org.rsdistantreader.org These reactions can lead to the formation of new trifluoroethoxo phosphine complexes, such as [Cp₂M(η¹-dppe)(CF₃CH₂O)]⁺ and [Cp₂(CF₃CH₂O)M(μ-dppe)MCp₂(CF₃CH₂O)]²⁺. journament.comshd-pub.org.rsdistantreader.org The distribution of the products can be influenced by the amount of dppe added to the reaction mixture. journament.comshd-pub.org.rsdistantreader.org A proposed mechanism for this reaction involves the initial replacement of the hydroxo ligand by an alkoxo group, followed by a nucleophilic attack of the phosphine. journament.comshd-pub.org.rsdistantreader.org The structure of one of the products, [Cp₂(CF₃CH₂O)Mo(μ-dppe)MoCp₂(CF₃CH₂O)]²⁺, has been definitively identified by X-ray crystallography. journament.comshd-pub.org.rsdistantreader.org

Molybdenum and tungsten are known to be essential elements in the active sites of various oxo-transfer metalloenzymes. While the direct relevance of the aforementioned di-μ-hydroxo dinuclear systems to these enzymes is a subject of ongoing research, the study of their reactivity provides insights into the fundamental coordination chemistry of these metals. The reactivity of molybdenum and tungsten complexes, including those with phosphine ligands like dppe, is crucial for understanding the mechanisms of oxygen atom transfer reactions catalyzed by these enzymes. The synthesis of mono-dithiolene complexes such as [Mo(CO)₂(dt)(dppe)] and [W(CO)₂(dt)(dppe)] through photochemical routes highlights the versatility of these metal centers in coordinating with sulfur-containing ligands, which are also present in the active sites of many molybdoenzymes. lookchem.com The ability of these complexes to undergo ligand exchange and redox reactions is a key aspect of their potential as models for the catalytic cycles of oxo-transfer enzymes.

Table 5: Molybdenum and Tungsten Complexes with dppe

| Complex Formula | Metal | Starting Material | Key Finding | Reference |

|---|---|---|---|---|

| [Cp₂M(η¹-dppe)(CF₃CH₂O)]⁺ (M=Mo, W) | Mo, W | [Cp₂M(μ-OH)₂MCp₂]²⁺ | Formation of mononuclear phosphine complexes | journament.comshd-pub.org.rsdistantreader.org |

| [Cp₂(CF₃CH₂O)M(μ-dppe)MCp₂(CF₃CH₂O)]²⁺ (M=Mo, W) | Mo, W | [Cp₂M(μ-OH)₂MCp₂]²⁺ | Formation of dinuclear phosphine-bridged complexes | journament.comshd-pub.org.rsdistantreader.org |

Influence of Counter-Ions on Complex Architecture

The architecture of coordination complexes in the solid state is not solely determined by the metal center and its directly coordinated ligands. The counter-ions present in the crystal lattice play a crucial, and often directing, role in the final three-dimensional arrangement. This is particularly evident in cationic complexes involving bulky ligands like this compound (dppe). The size, shape, and charge of the counter-anion can dictate the packing of the complex cations through a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and steric effects. These interactions can lead to vastly different supramolecular structures, influencing properties from crystal symmetry to the electronic state of the metal centers. nih.govbohrium.comnih.gov The deliberate choice of a counter-ion has thus become a subtle yet powerful tool in crystal engineering to control the solid-state assembly of dppe complexes. nih.gov

Supramolecular Arrangement of Cationic Complexes

The specific and directional intermolecular interactions introduced by different counter-ions can determine the formation of a particular type of crystal packing in cationic dppe complexes. nih.gov The anion's ability to form interactions with the cationic complex can lead to distinct supramolecular motifs, such as chains, layers, or more complex three-dimensional networks. researchgate.net Research has demonstrated that modifying the counter-ion can switch the entire crystal packing from a centrosymmetric to a non-centrosymmetric arrangement, a critical factor for materials with applications in fields like non-linear optics. nih.govresearchgate.net

A notable example is the (benzonitrile)1,2-bis(diphenylphosphino)ethaneiron(II) cation. The choice of counter-ion between iodide (I⁻) and hexafluorophosphate (B91526) (PF₆⁻) results in dramatically different supramolecular architectures. nih.govresearchgate.net With the iodide counter-ion, the complex crystallizes in a non-centrosymmetric space group (Cc). The iodide ion promotes the formation of a supramolecular motif described as cationic chains that are aligned in opposite directions, creating an angle of 35.2° between them. nih.govresearchgate.net This arrangement leads to a near-cancellation of the molecular dipoles. researchgate.net In stark contrast, when the larger and more geometrically different hexafluorophosphate anion is used, the complex crystallizes in a centrosymmetric space group (Pbcn). researchgate.net This arrangement features a tetrameric motif where π–π stacking interactions are enhanced, leading to dipole cancellation. researchgate.net These findings underscore how the counter-ion directly manipulates the crystal packing by establishing specific intermolecular interactions. nih.gov

| Counter-Ion | Crystal System | Space Group | Supramolecular Motif | Key Feature |

|---|---|---|---|---|

| Iodide (I⁻) | Monoclinic | Cc (Non-centrosymmetric) | Cationic chains aligned in opposite directions | Promotes dipole cancellation through chain alignment |

| Hexafluorophosphate (PF₆⁻) | Orthorhombic | Pbcn (Centrosymmetric) | Tetrameric motif | Enhances π–π stacking interactions |

Another compelling illustration is found in a diamagnetic Au(I)₄Co(III)₂ hexanuclear complex, [Au₄Co₂(dppe)₂(l-nmc)₄]²⁺, which was crystallized with various inorganic anions. nih.gov All the resulting ionic solids, regardless of the counter-ion (ClO₄⁻, NO₃⁻, Cl⁻, or SO₄²⁻), crystallize in the same chiral space group (F432) and feature a face-centered-cubic lattice structure composed of supramolecular octahedra of the complex cations. nih.govresearchgate.net However, magnetic susceptibility measurements revealed that the oxidation state of the cobalt centers within this fixed supramolecular arrangement is highly dependent on the counter-anion accommodated in the lattice interstices. nih.gov The size and charge of the anions dictate the Co(II)/Co(III) mixed-valence ratio. With perchlorate or nitrate (B79036) anions, the ratio is Co(II)₁.₀₀Co(III)₁.₀₀. This changes to Co(II)₀.₈₃Co(III)₁.₁₇ with the sulfate (B86663) anion and further to Co(II)₀.₆₇Co(III)₁.₃₃ with the chloride anion. nih.gov This demonstrates that even within a conserved supramolecular framework, the counter-ion's properties can finely tune the electronic structure of the cationic complex. nih.gov

| Counter-Anion (Xn) | Observed Cobalt Oxidation State Ratio | Supramolecular Structure |

|---|---|---|

| ClO₄⁻ or NO₃⁻ | Co(II)₁.₀₀Co(III)₁.₀₀ | Face-centered-cubic lattice of supramolecular octahedra |

| SO₄²⁻ | Co(II)₀.₈₃Co(III)₁.₁₇ | Face-centered-cubic lattice of supramolecular octahedra |

| Cl⁻ | Co(II)₀.₆₇Co(III)₁.₃₃ | Face-centered-cubic lattice of supramolecular octahedra |

Catalytic Applications of 1,2 Bis Phenylphosphino Ethane Complexes

Homogeneous Catalysis

Dppe-metal complexes have proven to be highly effective homogeneous catalysts for a variety of chemical reactions, including cross-coupling, hydrogenation, and hydroformylation. ontosight.ai The stability and reactivity of these complexes can be fine-tuned by modifying the metal center and reaction conditions, making them valuable tools for synthetic chemists.

Cross-Coupling Reactions (Suzuki-Miyaura, Heck, etc.)

Complexes of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) with transition metals, particularly palladium and nickel, are extensively used as catalysts in cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. ontosight.airesearchgate.net These reactions, including the Suzuki-Miyaura and Heck reactions, are indispensable tools in modern organic synthesis.

In the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate, palladium-dppe complexes are effective catalysts. numberanalytics.com The dppe ligand plays a crucial role in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. numberanalytics.com While various phosphine (B1218219) ligands are employed, bidentate ligands like dppe are common choices. numberanalytics.com For instance, palladium(II) complexes with dppe have demonstrated catalytic activity in Suzuki coupling reactions. researchgate.net The choice of ligand can significantly influence the efficiency and selectivity of the reaction. numberanalytics.com While some studies have found bidentate phosphines like dppe to be poor ligands for specific room-temperature Suzuki-Miyaura cross-couplings of deactivated aryl chlorides, they are effective under other conditions. nih.gov For the catalytic cycle to begin, Pd(II) sources are often reduced to Pd(0) in situ, a process that can be facilitated by the phosphine ligand. yonedalabs.com

The Heck reaction , another cornerstone of C-C bond formation, benefits from the use of palladium catalysts bearing phosphine ligands, including dppe. pitt.edupnas.org This reaction couples an unsaturated halide with an alkene. ntu.edu.sg The dppe ligand is among the various phosphines utilized to facilitate this transformation, often in combination with palladium precursors like Pd(OAc)₂. pitt.edupnas.org Supramolecular coordination complexes of palladium(II) with dppe have shown catalytic activity in Heck coupling reactions. researchgate.net

Beyond these, dppe-ligated nickel complexes are also employed in other cross-coupling reactions. For example, [1,2-Bis(diphenylphosphino)ethane]dibromonickel(II) serves as a catalyst for Ullmann homocoupling reactions. sigmaaldrich.com Dichloro[bis(1,2-diphenylphosphino)ethane]nickel(II) is a reactant in Kumada catalyst-transfer polycondensation. thermofisher.kralfa-chemical.com However, the effectiveness of dppe-based catalysts can be substrate-dependent. For instance, a nickel/dppf system was successful for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridine (B1293800) but not for 2-chloropyridine, due to the formation of inactive dimeric nickel species with α-halo-N-heterocycles. rsc.org

Table 1: Application of dppe in Cross-Coupling Reactions

| Reaction | Metal Center | Role of dppe | Typical Reaction Partners |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium, Nickel | Ligand for catalyst | Organoboron compounds and organic halides/triflates |

| Heck Reaction | Palladium | Ligand for catalyst | Unsaturated halides and alkenes |

| Ullmann Homocoupling | Nickel | Ligand for catalyst | Aryl halides |

| Kumada Polycondensation | Nickel | Ligand for catalyst | Grignard reagents and organic halides |

Hydrogenation Reactions

Complexes of 1,2-bis(diphenylphosphino)ethane (dppe) with various transition metals are effective catalysts for hydrogenation reactions, the process of adding hydrogen across a double or triple bond. ontosight.ai These catalysts are utilized in the reduction of a wide range of unsaturated compounds.

Rhodium and ruthenium complexes incorporating dppe are noted for their efficacy in hydrogenating unsaturated substrates. ontosight.ai The dppe ligand's ability to chelate the metal center contributes to the stability and catalytic activity of these complexes. ontosight.ai

Nickel(II) complexes containing dppe have also been investigated for catalytic transfer hydrogenation reactions. tandfonline.com Specifically, a series of divalent Ni(II)-diphosphine complexes, including one with dppe, have been used to hydrogenate various aromatic and aliphatic carbonyl compounds to their corresponding alcohols. tandfonline.com This method is notable for its high chemoselectivity, tolerating other sensitive functional groups like olefinic double bonds. tandfonline.com

The influence of the ligand structure on catalytic activity has been a subject of study. For instance, in the nickel-catalyzed hydrogenation of 1-octene, catalysts with dppe were found to be more sensitive to variations in solvents and anions compared to those with a similar ligand, 1,3-bis(di(ortho-methoxyphenyl)phosphanyl)propane (o-MeO-dppp). uu.nl Ligand redistribution equilibria can also play a role in the catalytic performance. uu.nl

Furthermore, cobalt complexes with dppe have demonstrated catalytic activity in the hydrogenation of olefins. acs.org These cobalt-based systems can operate under mild conditions (1 atm H₂, 23 °C) and are capable of selectively hydrogenating terminal alkenes. acs.org The mechanism of these cobalt-catalyzed hydrogenations may involve radical intermediates. acs.org

Table 2: Examples of dppe in Hydrogenation Reactions

| Metal Center | Substrate Type | Key Findings |

|---|---|---|

| Rhodium, Ruthenium | Unsaturated compounds | Effective catalysts for hydrogenation. ontosight.ai |

| Nickel(II) | Aromatic and aliphatic carbonyls | High chemoselectivity in transfer hydrogenation. tandfonline.com |

| Nickel(II) | 1-octene | Catalyst activity is sensitive to solvent and anion. uu.nl |

| Cobalt | Olefins | Catalytic hydrogenation under mild conditions. acs.org |

Hydroformylation Reactions

Complexes of 1,2-bis(diphenylphosphino)ethane (dppe) are utilized as ligands in metal-catalyzed hydroformylation, an important industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond to form aldehydes. ontosight.ai The choice of ligand in these reactions is crucial as it can significantly influence both the activity and selectivity of the catalyst.

Rhodium complexes containing dppe have been shown to be effective catalysts for the hydroformylation of various alkenes. jmcs.org.mx For instance, a rhodium system with dppe was used for the hydroformylation of α,β-unsaturated esters, demonstrating high efficiency for selective α-formylation. oup.com In the hydroformylation of alkenes like allyl alcohol and styrene (B11656) using formaldehyde (B43269) as a syn-gas surrogate, a rhodium precatalyst formed in situ with dppe, specifically [Rh(κ²-P,P-dppe)₂]⁺, was identified as the most active system. jmcs.org.mx

Nickel complexes with dppe also exhibit catalytic activity in hydroformylation. Dichloro[bis(1,2-diphenylphosphino)ethane]nickel(II) and [1,2-Bis(diphenylphosphino)ethane]dibromonickel(II) have been employed as co-catalysts for the hydroformylation of alcohols, leading to the synthesis of quaternary carbon centers. sigmaaldrich.comthermofisher.kralfa-chemical.com

The structure of the diphosphine ligand plays a significant role in determining the regioselectivity of the hydroformylation reaction. Studies on the hydroformylation of methyl methacrylate (B99206) have shown that the addition of phosphines, including dppe, can increase the proportion of the α-isomer product compared to the reaction without a phosphine ligand. oup.com

Table 3: dppe in Hydroformylation Reactions

| Metal Center | Substrate | Key Outcome |

|---|---|---|

| Rhodium | Alkenes (allyl alcohol, styrene) | High catalytic activity with formaldehyde as a syn-gas surrogate. jmcs.org.mx |

| Rhodium | α,β-Unsaturated esters | Efficient selective α-formylation. oup.com |

| Nickel | Alcohols | Co-catalyst for the synthesis of quaternary carbon centers. sigmaaldrich.comthermofisher.kralfa-chemical.com |

| Rhodium | Methyl methacrylate | Increased α-isomer selectivity. oup.com |

Allylic Alkylation and Decarboxylation of Esters

Complexes of 1,2-bis(diphenylphosphino)ethane (dppe) are employed as ligands in palladium-catalyzed allylic alkylation reactions. srlchem.com This class of reactions is a powerful method for the formation of carbon-carbon bonds, involving the substitution of an allylic leaving group with a nucleophile.

In the context of ketone enolates, which are considered non-stabilized nucleophiles, palladium catalysts combined with dppe have been used to achieve their allylic alkylation. uni-saarland.de For example, a catalytic system of bis(dibenzylideneacetonato)palladium (Pd(dba)₂) and dppe enabled the allylic alkylation of enolates derived from cyclohexanone, acetophenone, and acetone. uni-saarland.de Dppe has also been reported as an accelerating ligand in the allylic alkylation of silyl (B83357) enol ethers. uni-saarland.de

Furthermore, dppe-ligated palladium complexes are utilized in decarboxylative allylic alkylation reactions. This transformation involves the coupling of an allyl ester with a nucleophile, accompanied by the loss of carbon dioxide. This approach provides an alternative to traditional cross-coupling reactions by generating the nucleophile in situ through decarboxylation. nsf.gov While specific examples directly citing dppe in the decarboxylation of esters are limited in the provided search results, the general utility of phosphine ligands in these reactions is well-established. For instance, in the decarboxylative allylic alkylation of diastereomeric β-ketoesters, various phosphine ligands are screened to optimize the reaction, highlighting the importance of the ligand in controlling the reaction's outcome. nih.gov

Cycloaddition Reactions

Complexes of 1,2-bis(diphenylphosphino)ethane (dppe) serve as effective ligands in various metal-catalyzed cycloaddition reactions, which are powerful methods for constructing cyclic molecules. srlchem.com These reactions involve the joining of two or more unsaturated molecules to form a ring.

In [4+2] cycloaddition reactions, rhodium complexes have been investigated as catalysts. While some rhodium(I) complexes formed with dppe were found to be inactive as catalyst precursors for certain intramolecular [4+2] cycloadditions, the strategic choice of the metal precursor and ligand is crucial for catalytic activity. bwise.kr

Cobalt-containing catalytic systems incorporating dppe have been successfully used in the [6π+2π]-cycloaddition of 1,2-dienes to 1,3,5,7-cyclooctatetraene (COTT), yielding substituted bicyclo[4.2.2]deca-2,4,7-trienes in high yields. mdpi.com Similarly, a three-component cobalt-dppe catalytic system facilitates the reaction of 1-substituted cycloheptatrienes with terminal alkynes to form bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com

In [2+2+2] cycloaddition reactions, iridium complexes with dppe have been used to synthesize indane derivatives. psu.edu The choice of ligand can even control the regioselectivity of the cycloaddition. For example, in the reaction of a 1,6-diyne with terminal alkynes, using dppe as the ligand favors the formation of the meta-cycloaddition product, which is attributed to the chelating effect of dppe. psu.edu

Transition metal-catalyzed cycloadditions provide a highly selective avenue for the synthesis of complex cyclic structures, often under milder conditions than traditional thermal or photochemical methods. acs.org

Reductive Radical Cyclization

Iron complexes featuring the 1,2-bis(diphenylphosphino)ethane (dppe) ligand have been shown to be effective catalysts in reductive radical cyclization reactions. lookchem.com This type of reaction is a valuable method for the formation of cyclic compounds from unsaturated organic halides.

Specifically, iron hydride complexes containing dppe are employed to catalyze the cyclization. lookchem.com The complex [HFeCl(dppe)₂] has been identified as an efficient precatalyst for the radical cyclization of unsaturated iodides and bromides. scispace.com The catalytic process is influenced by the ligand environment of the iron center. lookchem.com Studies have investigated the role of ligands in the structure and reactivity of the active anionic iron(I) hydride species involved in the catalytic cycle. lookchem.com

For instance, the catalytic properties of an iron(II) borohydride (B1222165) complex were compared with those of the iron(II) hydride complex [HFeCl(dppe)₂] in the reductive radical cyclization of unsaturated organic halides. lookchem.com While the dihydrido complex [H₂Fe(dppe)₂] itself did not show redox activity and was inactive for reductive cyclization, the monochloride hydride complex is a competent catalyst. monash.edu The reaction mechanism involves radical intermediates, and dppe plays a crucial role in stabilizing the iron center and modulating its reactivity throughout the catalytic cycle. lookchem.comharvard.edu

Asymmetric Catalysis

The quest for enantiomerically pure compounds has driven the development of a vast array of chiral catalysts. While 1,2-bis(phenylphosphino)ethane (dppe) itself is achiral, its ethane (B1197151) backbone serves as a fundamental scaffold for the design of C2-symmetric chiral diphosphine ligands. These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center, enabling the selective formation of one enantiomer over the other.

Chiral Ligand Design and Enantioselectivity

The design of effective chiral ligands based on the dppe framework often involves the introduction of chirality either at the phosphorus atoms (P-chiral ligands) or through the incorporation of chiral substituents on the phosphine groups or the ethane backbone. The principle of C2 symmetry is a recurring theme in the design of these ligands, as it can reduce the number of possible transition states, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity. dicp.ac.cn

A notable example of a P-chiral bisphosphine with an ethane backbone is (S,S)-1,2-bis[(o-ethylphenyl)phenyl-phosphino]ethane. This ligand has proven to be effective in the catalytic asymmetric hydrogenation of α-(acylamino)acrylic acids, demonstrating the successful application of P-chiral dppe derivatives. consensus.app

Further innovation in this area includes the development of C2-symmetrical chiral ferrocene-based diphosphino-ethane ligands, known as f-DPE. These ligands have been successfully employed in the highly enantioselective hydrogenation of 2-substituted acrylic acids, leading to the efficient synthesis of chiral propanoic acids, including well-known anti-inflammatory drugs like ibuprofen (B1674241) and naproxen. nih.gov The success of these ligands is attributed in part to ion pairing interactions between the ligand and the substrate. nih.gov

A direct and atom-economical approach to synthesizing P-chiral diphosphines involves the catalytic 1,2-dihydrophosphination of this compound itself. This method has been used to generate P-chiral 1,2-diphosphines with a wide range of activated olefins, achieving excellent enantiomeric excess (up to >99%). sci-hub.se

The following table summarizes the enantioselectivity achieved with selected chiral ligands derived from the this compound framework in asymmetric hydrogenation reactions.

| Chiral Ligand Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| f-DPE | 2-Aryl-acrylic acids | Chiral propanoic acids | High | nih.gov |

| P-chiral diphosphine | α-(Acylamino)acrylic acids | Chiral amino acid derivatives | Not specified | consensus.app |

| P-chiral diphosphine | Activated olefins | P-chiral 1,2-diphosphines | >99% | sci-hub.se |

Polymerization Catalysis

In the realm of polymer chemistry, dppe-containing catalysts have carved out a significant niche, particularly in the synthesis of conjugated polymers. These materials are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Kumada Catalyst-Transfer Polycondensation

Kumada catalyst-transfer polycondensation (KCTP) is a powerful chain-growth method for the controlled synthesis of conjugated polymers. Nickel complexes containing dppe, such as [1,2-Bis(diphenylphosphino)ethane]dibromonickel(II) (Ni(dppe)Br2) and Dichloro[bis(1,2-diphenylphosphino)ethane]nickel(II) (Ni(dppe)Cl2), are frequently employed as catalysts or initiators in these polymerizations. nih.govpnas.org

The choice of the phosphine ligand is critical for controlling the polymerization. For instance, in the KCTP of poly(3-hexylthiophene) (P3HT), the use of Ni(dppe)Cl2 can lead to a less controlled polymerization compared to ligands with a larger bite angle, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp). researchgate.net Theoretical studies have shown that initiators ligated by dppe are more prone to disproportionation reactions, which can lead to early termination and a broader molecular weight distribution in the resulting polymer. researchgate.netchinesechemsoc.org

Despite this, dppe-supported nickel catalysts are effective for the polymerization of certain monomers. The steric and electronic properties of the dppe ligand influence the transmetalation step, which is a key part of the KCTP cycle. For example, in the polymerization of substituted thiophene (B33073) monomers, the dppe ligand plays a role in mediating the steric hindrance around the nickel center, which can affect the propagation of the polymer chain. semanticscholar.org

Electrocatalysis

The global challenge of developing clean and sustainable energy sources has spurred intensive research into efficient electrocatalysts for water splitting, which comprises the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). Complexes of this compound with earth-abundant metals like cobalt and nickel have emerged as promising molecular electrocatalysts for these critical reactions.

Oxygen Evolution Reaction (OER)

The OER is often considered the bottleneck in water splitting due to its sluggish kinetics. Dppe-containing complexes have been investigated as molecular precursors for OER catalysts. For instance, heteroleptic cobalt(III) dialkyldithiophosphate complexes with a dppe ancillary ligand have been synthesized and evaluated as heterogeneous electrocatalysts for the OER. Current time information in Bangalore, IN. One such complex, Co{S2P(OC2H5)2}2(dppe), exhibited an onset potential of 1.68 V and a Tafel slope of 114 mV dec⁻¹ for the OER. Current time information in Bangalore, IN.

Similarly, nickel(II) dithiolate complexes containing dppe have been used as precursors to generate nickel sulfides, which are active materials for the OER. consensus.app The nickel sulfide (B99878) derived from the decomposition of a Ni-dppe-dithiolate complex showed excellent OER activity with an overpotential of 222 mV at a current density of 10 mA cm⁻². consensus.app

The following table presents the OER performance of selected electrocatalysts derived from dppe complexes.

| Catalyst | Onset Potential (V) | Tafel Slope (mV dec⁻¹) | Reference |

| Co{S2P(OC2H5)2}2(dppe) | 1.68 | 114 | Current time information in Bangalore, IN. |

| Nickel sulfide from Ni-dppe-dithiolate | Not specified | Not specified | consensus.app |

Hydrogen Evolution Reaction (HER)

The HER is the counter-reaction to the OER in water splitting. Cobalt and nickel complexes with dppe have also demonstrated significant activity as homogeneous electrocatalysts for the HER.

Heteroleptic cobalt(III) dithiolate complexes laden with dppe have been systematically studied for the HER in the presence of trifluoroacetic acid as a proton source. sci-hub.se The electrocatalytic activity was found to be highly dependent on the nature of the dithiolate ligand, with one complex, NEt4[Co(NED)2(dppe)], exhibiting the best performance with an overpotential of 1.04 V and a high turnover frequency of 493 s⁻¹. sci-hub.se

In a similar vein, cobalt(III) dialkyldithiophosphate complexes with dppe have been investigated for homogeneous HER. Current time information in Bangalore, IN. The complex Co{S2P(OC2H5)2}2(dppe) showed an overpotential of 1.05 V and a remarkable turnover frequency of 1518 s⁻¹. Current time information in Bangalore, IN.

Nickel(II) dithiolate complexes with dppe have also been evaluated for the HER. The catalytic activity was found to be influenced by the rigidity of the phosphine ligands, with more flexible ligands favoring the formation of the key Ni(III)-H intermediate. nih.gov

The table below summarizes the HER performance of selected dppe-based molecular electrocatalysts.

Mechanistic Investigations in Catalytic Cycles

The efficacy of transition metal complexes containing the bidentate phosphine ligand this compound (dppe) in a wide array of catalytic reactions has prompted extensive mechanistic investigations. These studies aim to elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, migratory insertion, and reductive elimination. Understanding the mechanism at a molecular level is crucial for optimizing reaction conditions and designing more efficient and selective catalysts.

Mechanistic studies on nickel- and palladium-dppe catalyzed cross-coupling reactions, for instance, have provided significant insights. In the nickel-catalyzed chain-growth polymerization of 4-bromo-2,5-bis(hexyloxy)phenylmagnesium chloride and 5-bromo-4-hexylthiophen-2-ylmagnesium chloride, kinetic studies revealed a first-order dependence on the catalyst concentration but a zeroth-order dependence on the monomer concentration. acs.org Spectroscopic analysis using ³¹P NMR suggested that the resting states of the catalyst are unsymmetrical Ni(II)-biaryl and Ni(II)-bithiophene complexes. acs.org These findings collectively point towards reductive elimination as the rate-determining step in these polymerizations. acs.org

Furthermore, in the context of palladium-catalyzed cross-coupling reactions, the formation of the active Pd(0) species is a critical initial step. Studies have shown that with dppe as a ligand, Pd(0)(dppe)₂ and Pd(0)(η²-dba)(dppe) can be formed from the precursor Pd₂(dba)₃·dba. nih.gov The subsequent oxidative addition of substrates like 2-bromo-N-phenylbenzamide to these Pd(0)-dppe complexes initiates the catalytic cycle. nih.gov The stability and reactivity of these intermediates are profoundly influenced by the electronic and steric characteristics of the dppe ligand.

Computational studies have also played a pivotal role in mapping out the energetic landscapes of dppe-involved catalytic cycles. For example, in the rhodium-catalyzed hydroformylation of isoprene, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism. acs.org These theoretical models help in understanding the high selectivity towards certain products observed experimentally with the Rh/dppe system. acs.org The rigidity and chelating nature of the dppe ligand are key to controlling the stereochemistry and regioselectivity of the products.

The choice of the central metal also dictates the mechanistic pathway. In rhodium-catalyzed cycloisomerizations of bicyclo[1.1.0]butanes, the use of a Rh(I)/dppe catalyst favors the formation of seven-membered ring products (azepanes). nih.gov This is in contrast to monodentate phosphine ligands like triphenylphosphine (B44618), which lead to five-membered ring products. nih.gov This divergence in reactivity underscores the critical role of the bidentate nature of dppe in directing the reaction towards a specific mechanistic route, where steric effects are thought to be more influential than electronic effects in the case of dppe. nih.gov

Electronic Factors:

The two phosphorus atoms in dppe act as σ-donors, increasing the electron density on the metal center. This enhanced electron density can facilitate key steps in the catalytic cycle, such as oxidative addition. However, the ethane backbone of dppe is a poor π-acceptor, which means that dppe is less effective at stabilizing highly electron-rich, low-valent metal centers compared to ligands with π-accepting capabilities. This property can be advantageous in reactions where a more electron-rich metal center is desired to promote reactivity. In some instances, the electronic properties of dppe are comparable to classical bis-phosphines. researchgate.net

The donor strength of dppe influences the reactivity of the resulting metal complexes. For example, in the oxidative addition of methyl iodide to rhodium(I) and iridium(I) complexes, chelate ligands like dppe promote the reaction by factors of 30 to 50 compared to complexes with monodentate ligands, owing to their good donor properties. researchgate.net

Steric Factors:

The steric profile of dppe, characterized by its bite angle and cone angle, plays a crucial role in determining the geometry of the metal complex and the accessibility of the catalytic center. The five-membered chelate ring formed by dppe when it coordinates to a metal center is highly stable and relatively rigid. hw.ac.uk This rigidity can impart a high degree of stereochemical control in asymmetric catalysis.